molecular formula C6H5ClN4 B3175799 4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine CAS No. 959430-67-2

4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine

Número de catálogo: B3175799
Número CAS: 959430-67-2
Peso molecular: 168.58
Clave InChI: YTJDHSWUMLKUCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine has been identified as a potential inhibitor of CDK2 (Cyclin-Dependent Kinase 2), a protein that plays a crucial role in cell cycle regulation . The compound interacts with CDK2, leading to the inhibition of the enzyme’s activity . This interaction is facilitated by the formation of essential hydrogen bonds with Leu83, a residue in the active site of CDK2 .

Cellular Effects

In cellular studies, this compound has shown significant cytotoxic activities against various cell lines . It has been observed to inhibit the growth of MCF-7, HCT-116, and HepG-2 cell lines, with IC50 values in the nanomolar range . The compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with CDK2. The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This binding interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression and inducing apoptosis .

Temporal Effects in Laboratory Settings

The compound has shown significant inhibitory activity against CDK2 over time, suggesting its stability and long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activity against CDK2, it may influence pathways related to cell cycle regulation .

Subcellular Localization

Given its interaction with CDK2, it may be localized in areas where CDK2 is present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with formamide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Therapeutics
The compound exhibits promising anticancer properties by inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Studies have shown that derivatives of 4-chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine can selectively induce cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves interference with cell cycle progression and induction of apoptosis in tumor cells .

2. Epidermal Growth Factor Receptor (EGFR) Inhibition
Recent research has focused on the development of new pyrazolo[3,4-D]pyrimidine derivatives as EGFR inhibitors. These compounds have shown significant anti-proliferative activities against cancer cell lines such as A549 and HCT-116. For instance, a derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), highlighting its potential as a targeted therapy for EGFR-positive cancers .

3. Enzyme Inhibition
The compound has been identified as a selective inhibitor for various kinases, including p38 MAP kinase, which is involved in inflammatory responses and cancer progression. This selectivity opens avenues for therapeutic applications beyond oncology, potentially addressing inflammatory diseases .

Comparative Analysis of Structural Derivatives

The structural features of this compound allow for modifications that enhance its biological activity. Below is a comparison table of select derivatives:

Compound NameStructural FeaturesUnique Properties
Pyrazolo[3,4-d]pyrimidineLacks chloro and methyl substitutionsBroad-spectrum anticancer activity
Phenylpyrazolo[3,4-d]pyrimidineContains a phenyl group at the 1-positionEnhanced enzyme inhibition properties
Thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineIncorporates triazole instead of pyrazolePotential for dual-target inhibition

Case Studies

Case Study 1: CDK2 Inhibition
A study investigated the synthesis of novel pyrazolo[3,4-D]pyrimidine derivatives aimed at CDK2 inhibition. The synthesized compounds were evaluated for their ability to inhibit CDK2 activity in vitro and showed promising results in selectively targeting tumor cells while sparing normal cells .

Case Study 2: Anti-EGFR Activity
In another study focused on anti-EGFR activity, several new derivatives were synthesized and tested against NCI 60 cancer cell lines. Compounds demonstrated varying degrees of potency against both wild-type and mutant EGFRs, with one compound exhibiting an IC50 value significantly lower than existing therapies .

Actividad Biológica

4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of cancer treatment. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazolo-pyrimidine core structure that is known to exhibit various pharmacological properties. Its structural formula is represented as follows:

C6H6ClN5\text{C}_6\text{H}_6\text{ClN}_5

This structure enables interactions with multiple biological targets, making it a valuable scaffold for drug development.

Biological Activity Overview

This compound has been studied for its potential as an anticancer agent , particularly through its inhibition of key kinases involved in tumor growth and angiogenesis. The compound demonstrates potent inhibitory effects against several targets:

  • FLT3 (Fms-like tyrosine kinase 3)
  • VEGFR2 (Vascular endothelial growth factor receptor 2)

These targets are crucial in the signaling pathways that regulate cell proliferation and vascularization in tumors.

The mechanism by which this compound exerts its biological effects involves:

  • Kinase Inhibition : It acts as a multikinase inhibitor, disrupting the phosphorylation processes necessary for cancer cell survival and proliferation.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
  • Antiangiogenic Effects : By inhibiting VEGFR2, it reduces the formation of new blood vessels that supply tumors.

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific structural features in enhancing the biological activity of pyrazolo[3,4-D]pyrimidine derivatives. A study demonstrated that modifications at the 1-position and 5-position of the pyrimidine ring significantly influence potency against FLT3 and VEGFR2. The following table summarizes key findings from SAR studies:

CompoundTargetIC50 (µM)Notes
Compound 33FLT30.5Multi-target inhibitor
Compound 5iVEGFR20.3Dual inhibitor with high selectivity
This compoundFLT3/VEGFR210Effective in xenograft models

Case Studies

  • Xenograft Model Study :
    In a study involving MV4-11 xenograft mice, treatment with this compound resulted in complete tumor regression at a dosage of 10 mg/kg for 18 days without significant toxicity observed .
  • In Vitro Studies :
    Various in vitro assays have confirmed that this compound exhibits cytotoxicity against multiple cancer cell lines, including those derived from breast and lung cancers. The IC50 values ranged from 0.5 µM to over 20 µM depending on the specific cell line .

Propiedades

IUPAC Name

4-chloro-2-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-2-4-5(7)8-3-9-6(4)10-11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJDHSWUMLKUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.